1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a methoxy group, and a phenylcyclopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with ethyl bromide under basic conditions to form 1-ethylpiperazine.
Introduction of the Methoxy Group: This step involves the methylation of a phenolic compound using methyl iodide in the presence of a base.
Formation of the Phenylcyclopropylamine Moiety: This can be synthesized by reacting cyclopropylamine with a phenyl halide under appropriate conditions.
Coupling Reactions: The final step involves coupling the intermediate compounds through nucleophilic substitution or other suitable reactions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog with similar piperazine ring structure.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperazine derivative with different substituents.
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: A compound with a similar piperazine ring but different functional groups.
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O3/c1-3-28-13-15-29(16-14-28)19-23(30)20-32-24-10-9-21(17-25(24)31-2)18-27-26(11-12-26)22-7-5-4-6-8-22/h4-10,17,23,27,30H,3,11-16,18-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGFPKICMDLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNC3(CC3)C4=CC=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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